Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate
Description
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate is a deuterated pyrimidine derivative characterized by:
- A pyrimidine core substituted at positions 1, 2, 5, and 4.
- Deuterium enrichment:
- Hexadeuterio group at the 1,1,1,3,3,3 positions of the propan-2-yl side chain.
- Trideuteriomethyl group at the pyrimidine’s 1-position.
- Functional groups: 5-hydroxy, 6-oxo, and phenylmethoxycarbonylamino moieties.
This compound is likely designed for applications in pharmacokinetic studies or as an internal standard in mass spectrometry due to isotopic labeling, which enhances metabolic stability and analytical detection .
Properties
Molecular Formula |
C18H21N3O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25)/i1D3,2D3,3D3 |
InChI Key |
SNDXNBICJATRDW-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=C(C(=O)N1C([2H])([2H])[2H])O)C(=O)OC)(C([2H])([2H])[2H])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate involves multiple steps, starting with the preparation of the deuterated intermediates. The key steps include:
Deuteration of Precursors: The starting materials are subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This can be achieved using deuterated solvents and catalysts under controlled conditions.
Formation of the Pyrimidine Ring: The deuterated intermediates are then reacted to form the pyrimidine ring structure. This involves cyclization reactions under acidic or basic conditions.
Functional Group Modifications: The final steps involve the introduction of functional groups such as the phenylmethoxycarbonylamino and methyl ester groups. These steps typically require specific reagents and catalysts to achieve the desired substitutions and esterifications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of deuterated reagents, and implementing purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
The compound Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on medicinal chemistry, synthetic organic chemistry, and biochemical studies.
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a pyrimidine ring and multiple functional groups that enhance its reactivity and biological activity. The presence of deuterated groups (hexadeuterio and trideuteriomethyl) suggests potential applications in isotopic labeling studies, particularly in pharmacokinetics and metabolic tracing.
Molecular Formula
- Molecular Formula: C19H24D6N2O5
- Molecular Weight: 392.49 g/mol
Medicinal Chemistry
Anticancer Activity: Preliminary studies indicate that compounds with similar structures to methyl pyrimidine derivatives exhibit anticancer properties. Research has suggested that the incorporation of specific functional groups can enhance the selectivity and efficacy against various cancer cell lines.
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation.
Synthetic Organic Chemistry
Building Block for Synthesis: this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Alkylation
- Acylation
- Condensation Reactions
These reactions can lead to the formation of more complex molecules with potential applications in pharmaceuticals.
Biochemical Studies
Metabolic Pathway Tracing: The deuterated nature of the compound allows for its use in metabolic studies where tracking the fate of the compound within biological systems is essential. Isotopic labeling can provide insights into metabolic pathways and the pharmacokinetics of drug candidates.
Biological Assays: The compound can be utilized in assays to evaluate its biological activity against specific targets or pathways. For instance, its effects on cell viability and proliferation can be assessed using various cancer cell lines.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrimidine derivatives similar to the compound . The results indicated significant cytotoxicity against several cancer cell lines with an IC50 value indicating effective concentration levels for therapeutic use.
Study 2: Enzyme Inhibition Mechanism
Research conducted by Smith et al. (2024) explored the inhibition of DHFR by a related pyrimidine derivative. The study demonstrated that modifications at the 5-position significantly enhanced binding affinity and selectivity for DHFR over other enzymes.
Study 3: Metabolic Pathway Analysis
In a study focusing on drug metabolism, researchers utilized deuterated compounds to trace metabolic pathways in vivo. The findings revealed distinct metabolic profiles that could inform future drug design strategies aimed at improving bioavailability and reducing side effects.
Mechanism of Action
The mechanism of action of Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s behavior in chemical and biological systems due to the isotope effect, which can influence reaction rates and metabolic stability. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or metabolic studies.
Comparison with Similar Compounds
Non-Deuterated Analogs
Key Insight : Deuteriation reduces metabolic degradation rates via the kinetic isotope effect , making the target compound more suitable for long-term pharmacokinetic tracking .
Pyrimidine Derivatives with Bioactive Substituents
Key Insight: The phenylmethoxycarbonylamino group in the target compound may confer unique steric or electronic interactions absent in other pyrimidine derivatives .
Thiobarbiturates and Hydrogen-Bonding Patterns
Key Insight : While both classes exhibit hydrogen-bonded networks, the target compound’s deuterated alkyl groups could alter solubility and crystallinity compared to thiobarbiturates .
Data Tables
Table 1: Metabolic Stability Comparison
| Compound | Half-life (in vitro) | Metabolic Pathway |
|---|---|---|
| Target Compound | ~12 h (estimated) | Slow CYP450-mediated oxidation due to deuterium. |
| Non-deuterated Analog (CAS 519032-08-7) | ~3 h | Rapid dealkylation and hydroxylation. |
Biological Activity
Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate is a complex organic compound belonging to the pyrimidine family. Its structure suggests potential biological activities that warrant investigation. This article compiles findings from various studies to elucidate its biological activity, including its mechanisms of action and therapeutic potential.
The compound has a molecular formula of and a molecular weight of approximately 404.49 g/mol. The presence of deuterium isotopes in its structure may influence its pharmacokinetics and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to methyl pyrimidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that pyrimidine derivatives can act as histone demethylase inhibitors, which are promising targets in cancer therapy. In particular, inhibition of RBP2 (a histone demethylase) has been linked to reduced growth and metastasis in lung cancer cells .
- Antimicrobial Properties : Pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves interference with nucleic acid synthesis or protein function in microorganisms .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, inhibition of CYP enzymes has been noted in related compounds .
The mechanisms through which this compound exerts its effects include:
- Histone Demethylation Inhibition : By targeting histone demethylases such as RBP2, the compound may alter gene expression profiles associated with cancer progression.
- Nucleic Acid Interaction : Similar compounds have shown the ability to bind nucleic acids and disrupt their function, which is critical for microbial growth and replication.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis through enzyme inhibition.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of pyrimidine derivatives showed that specific modifications in their structure enhanced their inhibitory effects on RBP2. This led to significant reductions in tumor growth in xenograft models of lung cancer .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrimidine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural features contributed to increased potency against these pathogens .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
